REACTION_SMILES
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[CH2:13]([CH:14]=[CH2:15])[Br:16].[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[H-:1].[Na+:2].[OH:3][CH2:4][P:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])=[O:12]>>[O:3]([CH2:4][P:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])=[O:12])[CH2:15][CH:14]=[CH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(CO)OCC
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Name
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Type
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product
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Smiles
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C=CCOCP(=O)(OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |